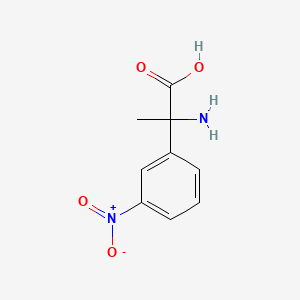

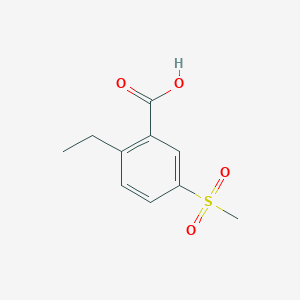

2-Ethyl-5-methanesulfonylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

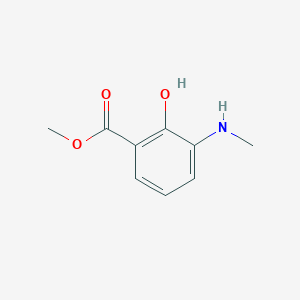

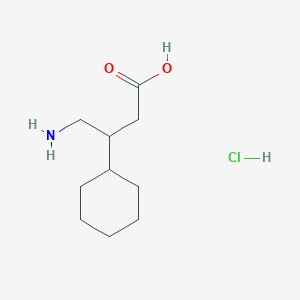

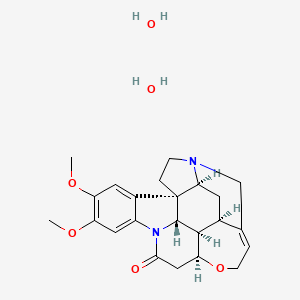

2-Ethyl-5-methanesulfonylbenzoic acid is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-5-methanesulfonylbenzoic acid consists of a benzoic acid core with an ethyl group and a methanesulfonyl group attached to the benzene ring . The InChI code for this compound is 1S/C10H12O4S/c1-3-7-4-5-8 (15 (2,13)14)6-9 (7)10 (11)12/h4-6H,3H2,1-2H3, (H,11,12) .Applications De Recherche Scientifique

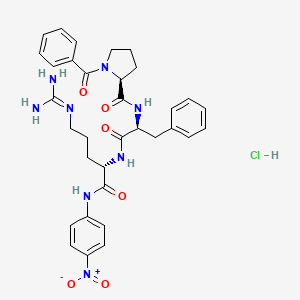

Synthesis and Cyclisation Reactions

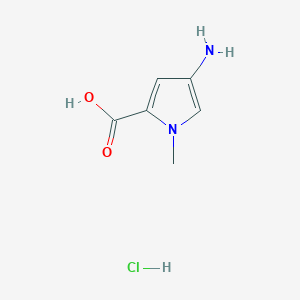

2-Ethyl-5-methanesulfonylbenzoic acid is utilized as a building block in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles, such as imidazoles, pyrroles, indoles, and pyrazoles, to create radical precursors. Subsequent cyclisations yield new 6-membered rings attached to the azoles, which are significant in the synthesis of complex molecular structures (Allin et al., 2005).

Chemical Analysis and Monitoring

The compound plays a role in analytical chemistry, particularly in monitoring impurities in pharmaceuticals. A study developed a high-performance liquid chromatography method for determining impurities such as methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, showcasing its importance in ensuring pharmaceutical purity and safety (Zhou et al., 2017).

Catalysis and Chemical Synthesis

It is also used in catalytic processes, like in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, demonstrating its utility in facilitating chemical reactions (Sharghi & Asemani, 2009). Another example is its use in the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in the production of various biologically active compounds (Yuanbiao et al., 2016).

Biologically Compatible Thiol-Selective Reagents

A new class of heteroaromatic alkylsulfone, which includes derivatives of 2-Ethyl-5-methanesulfonylbenzoic acid, has been explored for its selective reaction with protein thiols. This is critical in biological research for preventing cross-linking of cysteine-containing peptides (Chen et al., 2017).

Monitoring Drug Metabolism

In drug metabolism studies, automated systems have been developed to monitor the formation of derivatives like ethyl methane sulfonate from reaction mixtures containing ethanol and methane sulfonic acid. This highlights its role in understanding and controlling the metabolic pathways of pharmaceuticals (Jacq et al., 2008).

Catalysis in Organic Synthesis

Methanesulfonic acid, which is related to 2-Ethyl-5-methanesulfonylbenzoic acid, has been used as a catalyst in organic synthesis, like in the preparation of 1-substituted-1H-1,2,3,4-tetrazoles, showing its versatility in different synthetic processes (Hossein et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-ethyl-5-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-7-4-5-8(15(2,13)14)6-9(7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYUYUBXOSBGDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-methanesulfonylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.